molecular formula C5H7N3O2 B15239863 2-(1H-1,2,3-Triazol-5-yl)propanoicacid

2-(1H-1,2,3-Triazol-5-yl)propanoicacid

Cat. No.: B15239863
M. Wt: 141.13 g/mol
InChI Key: HQZXWGJQZSXBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,2,3-Triazol-5-yl)propanoic acid is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and material sciences . The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Triazol-5-yl)propanoic acid can be achieved through various methods. One common method involves the use of “Click” chemistry, which is a copper-catalyzed azide-alkyne cycloaddition reaction . This method is highly efficient and provides high yields of the desired product. The reaction typically involves the use of an alkyne and an azide in the presence of a copper catalyst under mild conditions.

Another method involves the use of Suzuki–Miyaura cross-coupling reaction in an aqueous medium . This method uses (S)-(-)-ethyl lactate as a starting material, which undergoes a cross-coupling reaction with different arylboronic acids to afford the target molecules in good yields.

Industrial Production Methods

Industrial production of 2-(1H-1,2,3-Triazol-5-yl)propanoic acid typically involves large-scale synthesis using the aforementioned methods. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Triazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions can produce oxides, while substitution reactions can yield various substituted triazole derivatives .

Comparison with Similar Compounds

2-(1H-1,2,3-Triazol-5-yl)propanoic acid can be compared with other similar compounds such as:

The uniqueness of 2-(1H-1,2,3-Triazol-5-yl)propanoic acid lies in its specific triazole ring structure and its ability to undergo various chemical reactions, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

2-(2H-triazol-4-yl)propanoic acid

InChI

InChI=1S/C5H7N3O2/c1-3(5(9)10)4-2-6-8-7-4/h2-3H,1H3,(H,9,10)(H,6,7,8)

InChI Key

HQZXWGJQZSXBFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NNN=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.